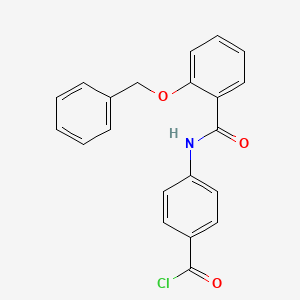
4-(2-(Benzyloxy)benzamido)benzoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Benzyloxy)benzamido)benzoyl Chloride is a complex organic compound characterized by its benzoyl chloride functional group and a benzyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzyloxy)benzamido)benzoyl Chloride typically involves multiple steps, starting with the preparation of the benzyloxy-substituted benzamide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-(Benzyloxy)benzamido)benzoyl Chloride can undergo various chemical reactions, including:
Oxidation: The benzoyl chloride group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl chloride to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl chloride group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with bases like pyridine, are typically employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various amides, esters, or ethers.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of benzamide derivatives and other complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: Its applications extend to material science, where it can be used in the production of polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(2-(Benzyloxy)benzamido)benzoyl Chloride exerts its effects depends on its specific application. In organic synthesis, it acts as an acylating agent, transferring the benzoyl group to other molecules. The molecular targets and pathways involved are typically those related to the functional groups present in the compound, such as amides and esters.
Comparación Con Compuestos Similares
4-(Benzyloxy)phenyl acetic acid: Similar in structure but lacks the benzoyl chloride group.
Benzoyl Chloride: A simpler compound without the benzyloxy substituent.
Benzyloxybenzamide: A related compound with a different functional group arrangement.
Propiedades
Fórmula molecular |
C21H16ClNO3 |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
4-[(2-phenylmethoxybenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C21H16ClNO3/c22-20(24)16-10-12-17(13-11-16)23-21(25)18-8-4-5-9-19(18)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25) |
Clave InChI |
OSUMHQIYIGCZSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















